Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate
Description
Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a 6-hydroxy substituent.
Properties
IUPAC Name |
methyl 1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-12-3-5-13(6-4-12)15(16-17(24)23-19(27-16)20-11-21-23)22-9-7-14(8-10-22)18(25)26-2/h3-6,11,14-15,24H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLUSDMCBIPKGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This step often involves the cyclization of a precursor containing sulfur and nitrogen atoms under acidic or basic conditions.
Construction of the Triazole Ring: This can be achieved through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, which involves an azide and an alkyne.
Attachment of the Piperidine Ring: This step may involve nucleophilic substitution reactions where the piperidine ring is introduced to the intermediate compound.
Final Esterification: The final step involves esterification to introduce the methyl ester group, often using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the thiazole ring.
Reduction: Reduction reactions can occur at various sites, including the triazole ring and the piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits notable antimicrobial activity against various bacterial strains. Its thiazolo-triazole moiety is known for contributing to such biological effects through interaction with microbial cell membranes or metabolic pathways.
2. Anticancer Potential
Research indicates that methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate may possess anticancer properties. The compound has been shown to inhibit cell proliferation in certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
3. Neuroprotective Effects
The compound has demonstrated neuroprotective properties in experimental models of neurodegenerative diseases. It appears to modulate pathways involved in inflammation and oxidative stress, potentially offering therapeutic benefits in conditions such as Alzheimer's and Parkinson's diseases.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
In vitro assays demonstrated that the compound reduced viability in breast cancer cell lines by inducing apoptosis through caspase activation. This finding highlights its potential as a chemotherapeutic agent .
Case Study 3: Neuroprotection in Animal Models
Animal studies showed that administration of the compound prior to inducing neuroinflammatory conditions led to improved cognitive function and reduced neuronal loss. These results support its application in neurodegenerative disease models .
Mechanism of Action
The mechanism of action of Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate involves multiple pathways:
Inhibition of Neuroinflammation: The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating the NF-κB signaling pathway.
Neuroprotection: It reduces oxidative stress in neuronal cells by enhancing the activity of antioxidant enzymes and reducing the levels of reactive oxygen species (ROS).
Comparison with Similar Compounds
GSK 2210875: (R)-1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl phenylcarbamate
- Side chain: Replaces the piperidine-4-carboxylate methyl ester with a phenylcarbamate group.
- The phenylcarbamate moiety may confer metabolic resistance compared to ester groups .
Methyl 1-{(furan-2-yl)[2-(furan-2-yl)-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl}piperidine-4-carboxylate (G857-1945)
- Structural Differences :
- Functional Implications :
Methyl 1-{(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl}piperidine-4-carboxylate
- Structural Differences :
- Chlorophenyl groups may sterically hinder binding to certain receptors compared to p-tolyl .
Data Table: Comparative Overview
Research Findings and Implications
- Hydroxy vs. Methyl Substitution : The 6-hydroxy group in the target compound may improve binding to polar residues in receptor pockets (e.g., mGluRs), whereas methyl groups (as in GSK 2210875) favor hydrophobic interactions .
- Furan: Enhances solubility but may reduce bioavailability due to rapid metabolism .
- Piperidine vs. Carbamate Side Chains : Piperidine-4-carboxylate esters offer conformational flexibility, whereas phenylcarbamates (GSK 2210875) resist esterase-mediated hydrolysis .
Biological Activity
Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, particularly in the realm of antiviral , anticancer , and anti-inflammatory effects.
Antiviral Activity
This compound is structurally related to known antiviral agents like Ribavirin , which is effective against hepatitis C virus (HCV). The thiazole and triazole moieties are known to enhance antiviral activity by inhibiting viral replication mechanisms.
Anticancer Activity
In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example:
- IC50 values (the concentration required to inhibit cell growth by 50%) for structurally similar compounds have been reported:
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory properties through the inhibition of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH can lead to increased levels of endogenous cannabinoids, which have been shown to alleviate pain and inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antiviral Evaluation : A study demonstrated that triazole derivatives could inhibit HCV replication effectively, suggesting that methyl-substituted triazoles may possess similar antiviral properties .
- Anticancer Studies : A structure-activity relationship (SAR) analysis highlighted that modifications at specific positions on the piperidine ring significantly influenced anticancer activity against various cell lines .
- Pain Management : Research on FAAH inhibitors has shown promising results in animal models for pain relief, indicating potential therapeutic applications for compounds that share structural characteristics with this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
